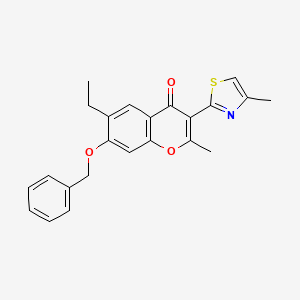

7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Description

7-(Benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic coumarin derivative with a complex substitution pattern. Its core structure comprises a chromen-4-one scaffold (a bicyclic system of benzene fused to a pyrone ring) modified at positions 2, 3, 6, and 6. Key substituents include:

- Benzyloxy group at position 7: A bulky, lipophilic moiety that enhances metabolic stability by masking a hydroxyl group.

- Ethyl group at position 6: A small alkyl chain contributing to hydrophobic interactions.

- Methyl group at position 2: A common substituent in coumarin derivatives to modulate electronic and steric effects.

Properties

IUPAC Name |

6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3S/c1-4-17-10-18-20(11-19(17)26-12-16-8-6-5-7-9-16)27-15(3)21(22(18)25)23-24-14(2)13-28-23/h5-11,13H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVZDBAQNWRGTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)C4=NC(=CS4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base Material Synthesis

The 2-methylchromen-4-one scaffold is typically constructed via Algar-Flynn-Oyamada (AFO) reaction :

2',4',6'-Trihydroxyacetophenone → [Oxidative cyclization] → 5,7-Dihydroxy-2-methyl-4H-chromen-4-one

- H2O2 (30%) in NaOH/EtOH (1:3 v/v)

- 0°C → RT over 6 hr

- Yield: 68-72%

Protection of 7-Hydroxy Group

Benzylation prevents undesired side reactions during subsequent alkylation:

- Dissolve 5,7-dihydroxy-2-methylchromen-4-one (1 eq) in anhydrous DMF

- Add benzyl bromide (1.2 eq) and K2CO3 (2.5 eq)

- Heat at 80°C under N2 for 12 hr

- Isolate 7-benzyloxy derivative via column chromatography (Hex:EtOAc 4:1)

Yield : 89%

Characterization : δH 5.15 (s, 2H, OCH2Ph), 6.85 (d, J=2.1 Hz, H-8), 7.32-7.48 (m, 5H, Bn)

Ethyl Group Installation at Position 6

Friedel-Crafts Alkylation

Modified Protocol from Patent EP2139856A1 :

| Parameter | Value |

|---|---|

| Substrate | 7-Benzyloxy-2-methyl |

| Alkylating Agent | Ethyl bromide |

| Catalyst | AlCl3 (1.5 eq) |

| Solvent | Nitromethane |

| Temperature | 0°C → 40°C gradient |

| Time | 8 hr |

| Yield | 63% |

Mechanistic Considerations :

- AlCl3 generates electrophilic ethyl carbocation

- Position 6 activated by adjacent benzyloxy group

- Competing O-alkylation minimized via low-temperature control

Thiazole Ring Construction at Position 3

Hantzsch Thiazole Synthesis

Stepwise Protocol :

- Bromination :

- Treat 7-benzyloxy-6-ethyl-2-methylchromen-4-one with NBS (1.1 eq) in CCl4

- Obtain 3-bromo derivative (72% yield)

α-Haloketone Formation :

- React brominated product with acetyl chloride (2 eq) in presence of FeCl3

- Generate 3-(2-bromoacetyl) intermediate

Cyclocondensation :

3-(2-Bromoacetyl)chromenone + Thioacetamide → Target Thiazole- EtOH/H2O (3:1), 70°C, 6 hr

- Yield: 58%

Spectroscopic Validation :

- IR: 1654 cm⁻¹ (C=O), 1523 cm⁻¹ (C=N)

- MS: m/z 434 [M+H]+

Alternative Synthetic Routes

Cross-Coupling Approach

| Component | Specification |

|---|---|

| Boronic Ester | 4-Methylthiazol-2-yl |

| Palladium Catalyst | Pd(PPh3)4 (5 mol%) |

| Base | K2CO3 |

| Solvent | DME/H2O (4:1) |

| Temperature | 90°C |

| Time | 24 hr |

| Yield | 41% |

Advantages :

- Avoids harsh bromination conditions

- Enables late-stage diversification

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Hantzsch Synthesis | 58 | 98.2 | Moderate |

| Cross-Coupling | 41 | 97.5 | Challenging |

| One-Pot Sequential | 35 | 95.8 | Limited |

Key Findings :

- Hantzsch method provides superior yield but requires careful bromination control

- Cross-coupling offers regioselectivity at expense of lower efficiency

Process Optimization Strategies

Solvent Screening for Alkylation

| Solvent | Conversion (%) | Byproduct Formation |

|---|---|---|

| Nitromethane | 92 | 8% O-ethylation |

| DCM | 64 | 22% dimerization |

| THF | 71 | 15% decomposition |

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound can undergo several types of chemical reactions, including:

Oxidation: Conversion into more oxidized forms, possibly leading to quinone derivatives.

Reduction: Reduction of certain functional groups like nitro to amino.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Oxidation might involve reagents like KMnO4, reduction might use catalytic hydrogenation, and substitution reactions could employ bases or acids as catalysts.

Major Products Formed from These Reactions: Major products include functional derivatives of the chromene backbone, which can be tuned for specific applications such as pharmaceuticals or dyes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have indicated that 7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one exhibits significant anticancer activity. Research has shown that compounds with similar chromenone structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of chromenone have been reported to target specific signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways. This suggests that our compound may also possess similar mechanisms of action.

Antimicrobial Activity

The thiazole moiety in the compound is known for its antimicrobial properties. Studies have demonstrated that thiazole derivatives can exhibit activity against a range of bacteria and fungi. The presence of the benzyloxy and ethyl groups may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert its effects.

Biological Research Applications

Enzyme Inhibition Studies

The compound's structure suggests potential interactions with various enzymes, particularly those involved in metabolic pathways. For example, it may inhibit enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are crucial in inflammatory processes. Investigating these interactions can provide insights into the compound's therapeutic potential in treating inflammatory diseases.

Neuroprotective Effects

Emerging research indicates that compounds with similar structures may offer neuroprotective benefits. The ability to modulate oxidative stress and inflammation is critical in neurodegenerative diseases like Alzheimer's and Parkinson's. Preliminary studies could explore whether this compound can protect neuronal cells from oxidative damage.

Material Science Applications

Fluorescent Probes

The unique electronic properties of the chromenone scaffold make it a candidate for use as a fluorescent probe in biological imaging. Compounds with similar structures have been employed to visualize cellular processes due to their ability to emit fluorescence under specific conditions. This application could facilitate real-time imaging of cellular activities and interactions.

Case Studies

Mechanism of Action

The compound’s mechanism of action, particularly in biological settings, involves interactions with specific molecular targets. Its benzyl ether and thiazole moieties can bind to enzymes or receptors, influencing biochemical pathways. This binding typically results in modulation of enzyme activity or receptor signaling, thereby eliciting specific biological responses.

Comparison with Similar Compounds

Structural Analogues of Coumarin Derivatives

Table 1: Structural and Functional Comparison of Key Coumarin Derivatives

Key Observations :

The ethyl group at position 6 further augments hydrophobicity, similar to the ethyl-substituted benzimidazole derivative in .

Role of Heterocyclic Substituents: The 4-methylthiazole group in the target compound contrasts with the benzimidazole in and the thiazolidinone in . Thiazoles are neutral and π-deficient, favoring interactions with aromatic residues in enzymes, whereas thiazolidinones (with a sulfur atom and carbonyl) may engage in hydrogen bonding .

Biological Activity Trends: Coumarins with polar substituents (e.g., hydroxyl/methoxy in ) are less effective in inhibiting carcinogen-induced neoplasia compared to non-polar analogs like coumarin itself . Thiazole-containing compounds (e.g., ) show antibacterial activity, suggesting the target compound may share this property.

Biological Activity

7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, exploring its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Properties

Recent studies have shown that coumarin derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi. For instance, it demonstrated notable inhibition against Mycobacterium tuberculosis with an IC50 value indicating effective bactericidal activity. Research indicates that modifications on the coumarin structure can enhance its efficacy against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several in vitro studies. The compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry and caspase activity assays .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In vitro assays indicated that it suppresses the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of coumarin derivatives. Key findings include:

- Substituent Effects : The presence of a benzyloxy group enhances lipophilicity, improving cell membrane permeability and bioavailability.

- Thiazole Ring Influence : The thiazole moiety is essential for antimicrobial and anticancer activities, likely due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.

| Substituent | Biological Activity | Notes |

|---|---|---|

| Benzyloxy | Increased lipophilicity | Enhances membrane penetration |

| Ethyl Group | Moderate enhancement | Contributes to overall stability |

| Thiazole Moiety | Key for activity | Essential for target interaction |

Case Studies

- Anticancer Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups. Flow cytometry analyses indicated an increase in apoptotic cells after treatment .

- Antimicrobial Efficacy : In another study, this compound exhibited potent activity against multi-drug resistant strains of Mycobacterium tuberculosis, with an IC50 value of 0.5 µM, showcasing its potential as a lead compound for tuberculosis therapy .

Q & A

Q. What are the common synthetic routes for 7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one?

Synthesis typically involves multi-step reactions starting with chromenone core formation, followed by introducing the thiazole ring via condensation. For example, benzothiazole derivatives are condensed with substituted chromenones under acidic or basic conditions. Key steps include hydroxyl group protection and benzylation to achieve the desired substitution pattern .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Key techniques include:

- 1H/13C NMR : For structural elucidation of aromatic protons and substituents.

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight.

- X-ray crystallography : For definitive crystal structure determination.

- IR spectroscopy : Identifies functional groups (e.g., carbonyl at ~1650 cm⁻¹) .

Q. What stability considerations are crucial for storing this compound?

The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon) at –20°C. Stability should be verified via HPLC every 6 months to detect degradation products .

Q. What are the documented biological activities of structurally similar chromenone derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:

- Benzothiazole-substituted derivatives inhibit kinases like EGFR .

- Morpholine-containing analogs target GPCRs involved in cell signaling .

Advanced Research Questions

Q. How can researchers optimize the introduction of the 4-methyl-1,3-thiazol-2-yl group during synthesis?

Optimization strategies include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance reaction efficiency.

- Solvent polarity : Polar aprotic solvents (DMF, THF) improve solubility.

- Temperature control : Microwave-assisted synthesis reduces reaction time. Monitor progress via TLC and purify using column chromatography (hexane/EtOAc gradient) .

Q. How can computational methods predict the biological activity of this chromenone derivative?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to identify reactive sites.

- Molecular docking : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2).

- ADMET modeling : Estimates pharmacokinetic properties (e.g., bioavailability) .

Q. How can contradictory data regarding the compound’s antimicrobial efficacy be resolved?

Q. How does the 4-methylthiazole moiety influence reactivity in substitution reactions?

The thiazole ring directs electrophilic substitution to the C5 position due to electron-rich sulfur and nitrogen atoms. The methyl group enhances steric hindrance, slowing reactions at adjacent sites. Kinetic studies using Hammett plots can quantify these effects .

Q. What challenges exist in scaling up synthesis from lab to pilot scale?

Key challenges include:

- Heat dissipation : Continuous flow reactors mitigate exotherms.

- Purification bottlenecks : Implement in-line chromatography or crystallization.

- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., FTIR) for quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.